3-Bromo-4-methoxybenzophenone
Description
Properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPFOQDTPIYOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 4 Methoxybenzophenone
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a fundamental and widely used electrophilic aromatic substitution reaction in organic synthesis for the preparation of aryl ketones. tamu.edufrontiersin.org This reaction typically involves the acylation of an aromatic compound, in this case, anisole (B1667542), with an acylating agent, such as 3-bromobenzoyl chloride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comresearchgate.net
The general reaction is as follows: Anisole + 3-Bromobenzoyl Chloride --(Lewis Acid Catalyst)--> 3-Bromo-4-methoxybenzophenone + HCl
Optimization of Catalyst Systems in Friedel-Crafts Reactions
The choice and optimization of the catalyst system are crucial for the efficiency and selectivity of the Friedel-Crafts acylation. While traditional Lewis acids like aluminum chloride (AlCl₃) are commonly used, research has focused on developing more environmentally friendly and reusable catalysts. tamu.edunih.gov
Traditional Lewis Acids: Aluminum chloride is a strong and effective Lewis acid catalyst for this reaction. tamu.edumasterorganicchemistry.com It activates the acyl halide, making it a more potent electrophile for the aromatic ring to attack. masterorganicchemistry.com However, AlCl₃ is often required in stoichiometric amounts and its recovery and reuse are problematic, leading to environmental concerns. nih.gov
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. These offer advantages such as easy separation from the reaction mixture, reusability, and reduced environmental impact. nih.gov Examples of heterogeneous catalysts that have been studied for Friedel-Crafts acylations include:
Zeolites: Zeolites like HZSM-5 and BEA have been employed as catalysts in the acylation of anisole. frontiersin.orgpsu.edu Their shape-selective properties can influence the regioselectivity of the reaction. psu.edu
Metal Oxides: Nanosheets of tin(IV) oxide (SnO₂) have demonstrated catalytic activity for regioselective Friedel-Crafts acylation. acs.org
Metal-Organic Frameworks (MOFs): Phosphotungstic acid encapsulated in a flexible nanoporous material, PTA@MIL-53 (Fe), has been shown to be an efficient catalyst under ultrasound irradiation. nih.gov
Supported Catalysts: 12-Tungstophosphoric acid (12-TPA) supported on metal oxides like ZrO₂, TiO₂, and SnO₂ have also been explored. chemijournal.com
Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), have been used as both solvents and catalysts. researchgate.net Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) in [bmim][BF₄] has been found to be a highly efficient catalytic system for the benzoylation of anisole. researchgate.net Deep eutectic solvents, like a mixture of choline (B1196258) chloride and zinc chloride, also serve as effective dual catalyst-solvent systems. researchgate.netruc.dk
Table 1: Comparison of Catalyst Systems in Friedel-Crafts Acylation of Anisole
| Catalyst System | Reaction Conditions | Conversion/Yield | Selectivity | Source |
|---|---|---|---|---|
| AlCl₃ | Dichloromethane (B109758), ice bath | Not specified | Primarily para-isomer | tamu.edu |
| HZSM-5 | Reflux | Up to 92% (with propanoic acid) | High for 4-acyl anisole | psu.edu |
| SnO₂ nanosheets | Solvent-free | Up to 92% | Regioselective | acs.org |
| PTA@MIL-53 (Fe) | Acetonitrile (B52724), ultrasound | Not specified | Not specified | nih.gov |
| Cu(OTf)₂ in [bmim][BF₄] | 80°C, 1h | Quantitative | 96% para-isomer | researchgate.net |
| [CholineCl][ZnCl₂]₃ | Microwave irradiation | High yields | High regioselectivity | researchgate.netruc.dk |
Regioselectivity Considerations in Acylation
In the Friedel-Crafts acylation of anisole, the methoxy (B1213986) group is an ortho-, para-directing activator. This means that the incoming acyl group can potentially substitute at the ortho or para position relative to the methoxy group. However, the para-substituted product, 4-methoxybenzophenone (B1664615), is typically the major product due to steric hindrance at the ortho positions. psu.eduacs.org
The regioselectivity can be influenced by several factors:
Catalyst: The use of shape-selective catalysts like HZSM-5 zeolite can significantly enhance the formation of the para-isomer by restricting the formation of the bulkier ortho-substituted intermediate within its pores. psu.edu
Solvent: The choice of solvent can also affect the ortho/para product ratio. For instance, using an ionic liquid like [bmim][BF₄] as a solvent has been shown to improve the regioselectivity towards the para-isomer compared to molecular solvents like acetonitrile or dichloroethane. researchgate.net
Temperature: Reaction temperature can also play a role, with higher temperatures sometimes favoring the thermodynamically more stable para-isomer. psu.edu
For the synthesis of this compound, the starting acyl chloride is 3-bromobenzoyl chloride. The acylation of anisole with this reagent will lead to the desired product where the benzoyl group is attached at the para position to the methoxy group.
Alternative Synthetic Pathways
While Friedel-Crafts acylation is the most direct route, alternative multi-step synthetic strategies can also be employed, particularly when specific precursors are more readily available or when trying to avoid the use of harsh Lewis acids.
Metal-Catalyzed Coupling Reactions for Precursors
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be utilized to construct the benzophenone (B1666685) scaffold. eie.gr Reactions like the Suzuki-Miyaura coupling can be employed to synthesize precursors to this compound. preprints.org
For instance, a plausible route could involve the Suzuki-Miyaura coupling of a boronic acid derivative with an appropriate aryl halide. One could envision coupling 4-methoxyphenylboronic acid with 3-bromobenzoyl chloride or a related derivative in the presence of a palladium catalyst. A similar approach has been described for the synthesis of 3-Bromo-4'-cyanobenzophenone, where a bromophenylboronic acid is coupled with a cyanophenyl halide precursor.
Table 2: Example of a Suzuki-Miyaura Coupling for Benzophenone Synthesis
| Coupling Partners | Catalyst | Base | Solvent | Temperature & Time | Yield | Source |
|---|---|---|---|---|---|---|
| 3-Bromophenylboronic acid & 4-Cyanobenzoyl chloride | PEPPSI-type NHC-Pd(II) complex | K₂CO₃ | Toluene | 60°C, 4 hours | 92-98% | |
| Arylboronic acids & 4-iodobenzoyl chloride | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80°C, 12h | Not specified | preprints.org |
Multi-Step Approaches from Related Precursors
Multi-step synthetic sequences can provide access to this compound from different starting materials. These routes often involve the sequential introduction of the required functional groups onto a simpler aromatic core.
One possible multi-step strategy could begin with a simpler benzophenone and introduce the bromo and methoxy groups in subsequent steps. For example, starting with 4-hydroxybenzophenone (B119663), one could first perform a bromination reaction to introduce the bromine atom at the 3-position of the unsubstituted phenyl ring. This would be followed by a methylation reaction of the hydroxyl group to form the final product. The order of these steps would be crucial to ensure the correct regiochemistry.
Another approach could involve the synthesis of a key intermediate, such as a brominated propiophenone, which is then converted to the desired benzophenone. For example, a 2'-bromo-propiophenone precursor can be hydroxylated and then alkylated to introduce a methoxy group. While not directly leading to this compound, this illustrates the principle of multi-step functionalization.
The synthesis of related benzophenone derivatives often involves a sequence of reactions such as nitration, reduction of the nitro group to an amine, and then halogenation, with the order of reactions being critical for achieving the desired substitution pattern. libretexts.org Similar strategic planning would be necessary for a multi-step synthesis of this compound.
Application As a Synthetic Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of Functionalized Benzophenone (B1666685) Derivatives
The benzophenone framework is a ubiquitous structure in medicinal chemistry and industrial applications, known for a wide spectrum of biological activities such as antioxidant, anticancer, and photoprotective properties. scielo.brscielo.brresearchgate.net 3-Bromo-4-methoxybenzophenone acts as a key starting material for creating novel benzophenone derivatives by chemically modifying its structure, primarily at the bromine-substituted position.
The bromine atom can be readily displaced or coupled, allowing for the introduction of various functional groups. This functionalization is crucial for tuning the electronic and steric properties of the molecule, which in turn can modulate its biological activity or physical characteristics. For instance, the synthesis of 1,2,3-triazole-benzophenone derivatives often starts from a hydroxylated benzophenone which is then modified. scielo.br While not a direct reaction of this compound, the strategies employed, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrate how the core benzophenone structure is elaborated. scielo.br
A primary route for functionalization is through nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols. Another significant method involves palladium-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in creating a library of derivatives from a single precursor.
Table 1: Examples of Functionalization Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Nucleophilic Substitution | Amines, Thiols | Amino- or Thio-substituted Benzophenones |
| Oxidation | Strong Oxidizing Agents | Further oxidized benzophenones |
| Reduction | Sodium Borohydride | (3-Bromophenyl)(4-methoxyphenyl)methanol |
This table illustrates potential transformation pathways for functionalizing the this compound core.
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds are of immense interest due to their prevalence in natural products and pharmaceuticals. longdom.org this compound serves as a versatile scaffold for the construction of various heterocyclic systems. The ketone and the bromo-aryl moiety can participate in a range of cyclization and condensation reactions to form rings containing heteroatoms like nitrogen, sulfur, or oxygen.
For example, derivatives of this compound can be used to synthesize complex heterocyclic structures like pyrazoles and quinazolinones. longdom.orgresearchgate.net In the synthesis of pyrazole (B372694) derivatives, a related compound, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride, is reacted with substituted phenylhydroxylamines. researchgate.net While this is not a direct use of this compound, it highlights the utility of the bromo-substituted phenyl group in constructing complex heterocyclic systems. Similarly, substituted quinazolinones have been synthesized from N-acylanthranilic acid derivatives, demonstrating the modularity of these synthetic routes where a benzophenone-like precursor could be incorporated. longdom.org The synthesis of isothiazoles, another class of heterocyclic compounds, has been achieved from 3-bromo-4-phenylisothiazole-5-carboxamide, further illustrating the importance of bromo-substituted aromatics as precursors in heterocyclic chemistry. mdpi.com
Utilization in the Construction of Polyaromatic Systems
The construction of polyaromatic systems, molecules containing multiple fused or linked aromatic rings, is a significant area of materials science and medicinal chemistry. This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to build such systems. researchgate.netmdpi.com
The Suzuki reaction creates a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organohalide (like this compound) in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This method is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups.
By coupling this compound with different arylboronic acids, a diverse array of biaryl and polyaromatic structures can be synthesized. mdpi.com This strategy has been used to create fluorinated biphenyl (B1667301) derivatives and to perform post-synthetic modifications on complex structures like porphyrins. mdpi.comrsc.org For example, research has shown the successful coupling of various aryl bromides with arylboronic acids, achieving good conversion rates and demonstrating the versatility of this approach for expanding aromatic systems. mdpi.combeilstein-journals.org
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Boronic Acid | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Phenyl-4-methoxybenzophenone |
This table provides hypothetical examples based on established Suzuki-Miyaura reaction protocols. mdpi.combeilstein-journals.org
This methodology allows for the systematic construction of extended π-conjugated systems, which are of interest for applications in organic electronics and as fluorescent probes. wits.ac.za
Role in Advanced Organic Synthesis Strategies
In the context of modern organic synthesis, which focuses on efficiency, selectivity, and the construction of complex target molecules, this compound is a valuable tool. sdu.dkvu.lt Its utility extends beyond being a simple precursor to its role in sophisticated, multi-step synthetic strategies. kashanu.ac.irwesternsydney.edu.au
Advanced organic synthesis often employs retrosynthetic analysis, where a target molecule is conceptually broken down into simpler, commercially available starting materials. sdu.dk this compound often emerges as a key "synthon" in these analyses due to the strategic placement of its functional groups. The bromine atom provides a reliable handle for late-stage functionalization via cross-coupling reactions, a cornerstone of modern synthesis for building molecular complexity efficiently. researchgate.netkashanu.ac.ir
The compound's structure is amenable to convergent synthesis strategies, where different fragments of a complex molecule are synthesized separately before being joined together. The benzophenone unit can form a core fragment that is later combined with other pieces. Furthermore, the interplay between the methoxy (B1213986) group and the bromine atom can be exploited for regioselective reactions, a key challenge in advanced synthesis. vu.lt The principles of protecting group chemistry are also relevant, where the ketone functionality might be temporarily masked to allow for selective reaction at the bromine site, or vice-versa. sdu.dk The application of powerful reactions like the Suzuki-Miyaura coupling, Heck reaction, and other palladium-catalyzed transformations with this substrate exemplifies its role in advanced synthetic methodologies. researchgate.netkashanu.ac.iryoutube.com
Theoretical and Computational Chemistry Studies
Electronic Structure and Reactivity Predictions
The electronic architecture of 3-Bromo-4-methoxybenzophenone is defined by its benzophenone (B1666685) core, modified by an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing bromine atom (-Br). Theoretical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model this structure and predict its reactivity.
Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. In this compound, the methoxy group raises the energy of the HOMO, while the bromine atom and the carbonyl group lower the energy of the LUMO.
Natural Bond Orbital (NBO) analysis can further detail the intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. worldscientific.com These calculations reveal the delocalization of electron density between the phenyl rings, the carbonyl bridge, and the substituents, which dictates the preferred sites for electrophilic and nucleophilic attack. Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution, highlighting the electron-rich (negative potential) region around the carbonyl oxygen and the electron-deficient (positive potential) regions.
Table 1: Predicted Electronic Properties of this compound
| Computational Method | Predicted Property | Significance |
|---|---|---|
| DFT/HF | HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |
| TD-DFT | Electron Density Distribution | Shows the influence of -OCH₃ and -Br groups on the aromatic system. |
| NBO Analysis | Hyperconjugative Interactions | Reveals stabilizing intramolecular electron delocalization. worldscientific.com |
Conformational Analysis and Molecular Dynamics Simulations
Unlike simpler aromatic compounds, benzophenones are not planar. The two phenyl rings are twisted out of the plane of the central carbonyl group due to steric hindrance. Conformational analysis, often performed using computational methods, is crucial for understanding the three-dimensional structure of this compound. researchgate.net
The key parameter is the dihedral angle (or twist angle) between the two phenyl rings. For unsubstituted benzophenone, this angle is typically around 54-56°. researchgate.net In this compound, the presence of substituents influences this conformation. The bromine atom at the 3-position and the methoxy group at the 4-position introduce both steric bulk and electronic effects that modify the rotational barrier and the equilibrium geometry of the rings.
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. sigmaaldrich.com These simulations model the vibrational and rotational motions of the atoms, providing insight into the molecule's conformational flexibility in various environments, such as in different solvents or within a crystal lattice. Such studies can reveal the accessible conformational states and the energy barriers between them.
Table 2: Predicted Conformational Properties of this compound
| Property | Predicted Value/Behavior | Significance |
|---|---|---|
| Phenyl Ring Twist Angle | ~50-60° | The non-planar structure is a defining feature of benzophenones, affecting crystal packing and receptor binding. researchgate.net |
| Rotational Barriers | Moderate | The energy required to rotate the phenyl rings, influenced by substituent steric hindrance. |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides a framework for modeling potential chemical reactions involving this compound. By calculating the potential energy surface for a reaction, chemists can identify the most likely pathways, intermediates, and products.
A critical aspect of this modeling is the characterization of transition states—the highest energy point along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. For instance, in electrophilic aromatic substitution reactions on the methoxy-substituted ring, computational models can predict whether substitution is more likely to occur at the positions ortho or meta to the existing groups by calculating the respective transition state energies. Studies on related compounds have demonstrated that DFT calculations can effectively optimize transition states to identify favored reaction pathways.
These models are invaluable for understanding mechanisms such as nucleophilic substitution of the bromine atom, oxidation of the methoxy group, or reduction of the carbonyl group.
Table 3: Example of a Modeled Reaction Pathway
| Reaction Step | Computational Analysis | Information Gained |
|---|---|---|
| Reactants | Geometry Optimization & Energy Calculation | Establishes baseline energy. |
| Transition State | Transition State Search & Frequency Analysis | Determines the structure and energy of the highest energy barrier (activation energy). |
| Intermediates | Geometry Optimization & Energy Calculation | Identifies any stable species formed during the reaction. |
Spectroscopic Property Prediction and Correlation with Structure
Theoretical calculations are highly effective at predicting the spectroscopic properties of molecules, which can then be correlated with experimental data for structural confirmation. researchgate.net
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of this compound. acs.org These predicted frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For example, the strong carbonyl (C=O) stretching frequency is sensitive to the electronic effects of the ring substituents and is a key diagnostic peak in the IR spectrum. The presence of the C-Br and C-O-C ether linkages will also give rise to characteristic vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus, which is highly dependent on the local electronic environment. Such calculations can help assign the complex array of signals in the aromatic region of the spectrum.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum by calculating the energies of electronic transitions, such as the n→π* and π→π* transitions characteristic of benzophenones. worldscientific.comresearchgate.net The n→π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The π→π* transitions involve the excitation of electrons within the aromatic system. The positions and intensities of these absorptions are modulated by the substituents and the solvent polarity. researchgate.net
Table 4: Predicted Spectroscopic Features for this compound
| Spectroscopic Technique | Predicted Feature | Corresponding Structural Moiety |
|---|---|---|
| FT-IR | Strong absorption ~1660 cm⁻¹ | Carbonyl (C=O) group stretch. |
| FT-IR | Absorption ~1250 cm⁻¹ | Asymmetric C-O-C stretch of the ether. |
| FT-IR | Absorption ~550-650 cm⁻¹ | C-Br stretch. |
| ¹H NMR | Singlet ~3.9 ppm | Methoxy (-OCH₃) protons. |
| ¹³C NMR | Signal ~195 ppm | Carbonyl (C=O) carbon. |
| UV-Vis (TD-DFT) | Weak absorption >300 nm | n→π* transition. researchgate.net |
Emerging Methodologies and Future Research Directions
Green Chemistry Approaches in 3-Bromo-4-methoxybenzophenone Synthesis
The traditional synthesis of this compound often relies on the Friedel-Crafts acylation, a classic but problematic method. chemicalbook.com This reaction typically involves the use of a stoichiometric amount of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), and chlorinated solvents like dichloromethane (B109758) (DCM). chemicalbook.com This approach generates significant amounts of hazardous waste, particularly from the aqueous workup required to remove the catalyst, and utilizes environmentally persistent solvents.
Green chemistry seeks to mitigate these issues by focusing on principles such as waste reduction, the use of safer solvents, and improved energy efficiency. Research into greener alternatives for the synthesis of benzophenone (B1666685) derivatives is ongoing, with several promising strategies that could be applied to this compound. One approach involves replacing hazardous solvents with more benign alternatives. Another key area is the development of solvent-free or "neat" reaction conditions, such as grinding techniques, which have been successfully applied to the synthesis of other substituted benzophenones and related chalcones. scitepress.org This method can reduce waste and simplify purification procedures. scitepress.org
Furthermore, replacing stoichiometric Lewis acids with recyclable, solid acid catalysts (e.g., zeolites) or exploring catalytic cycles that are more atom-economical represents a significant goal. researchgate.net While specific studies on this compound are not prevalent, the broader progress in greening the synthesis of aromatic ketones provides a clear roadmap for future research.
| Parameter | Traditional Friedel-Crafts Method chemicalbook.com | Potential Green Chemistry Approach |
|---|---|---|
| Catalyst | Stoichiometric AlCl₃ (Lewis Acid) | Catalytic amount of a recyclable solid acid (e.g., Zeolites) |
| Solvent | Dichloromethane (DCM) | Greener solvents (e.g., anisole (B1667542) as both reactant and solvent) or solvent-free (grinding) |
| Waste Generation | High (Aluminum salt waste from workup) | Low (Catalyst can be filtered and reused) |
| Atom Economy | Poor | Improved |
| Safety/Handling | Requires handling of corrosive and moisture-sensitive AlCl₃ | Safer handling of solid catalysts |
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch production, especially for optimizing safety, efficiency, and scalability. nih.govd-nb.info This methodology involves pumping reagents through tubes or microreactors, where mixing and reaction occur continuously. youtube.com The small reaction volumes at any given time enhance heat transfer and safety, allowing for the use of reaction conditions (e.g., high temperatures and pressures) that would be hazardous in large-scale batch reactors. jst.org.in
For the synthesis of benzophenone derivatives, continuous flow methods have been patented as a green and efficient alternative to conventional processes. google.com One such method utilizes a microreactor for the reaction between an aryl Grignard reagent and an acyl chloride. google.com This approach avoids the reliance on traditional Friedel-Crafts catalysts like AlCl₃ and allows for the recycling of solvents, presenting a more environmentally friendly process. google.com The precise control over parameters such as residence time, temperature, and stoichiometry in a flow system leads to higher yields and purity, minimizing byproduct formation. jst.org.in
The application of a continuous flow process to the synthesis of this compound could involve the reaction of a Grignard reagent derived from 1,3-dibromobenzene (B47543) with 4-methoxybenzoyl chloride, or a similar coupling strategy. The ability to rapidly screen and optimize reaction conditions makes flow chemistry an ideal platform for improving the production efficiency of this compound. jst.org.in
| Parameter | Typical Range/Value | Benefit in Flow Chemistry |
|---|---|---|
| Reagent Concentration | 0.2 - 0.9 mol/L | Precise stoichiometric control, improved mixing |
| Flow Rate | 0.5 - 2.0 mL/min | Control over reaction time and throughput |
| Reactor Temperature | 0 - 50 °C | Excellent heat transfer, rapid temperature adjustments |
| Residence Time | 30 - 120 min | Optimized for maximum conversion |
| Reactor Type | Microreactor or Packed Bed | High surface-area-to-volume ratio, enhanced safety |
Development of Novel Catalytic Systems for its Transformations
The bromine atom on the this compound scaffold is a versatile functional handle for a wide array of chemical transformations, primarily through modern cross-coupling reactions. The development of novel and highly efficient catalytic systems is crucial for unlocking the full synthetic potential of this intermediate. Palladium-catalyzed reactions are at the forefront of this research, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. nbinno.com
Future research will likely focus on developing catalysts that offer higher turnover numbers, operate under milder conditions, and exhibit broad functional group tolerance. For instance, advanced palladium catalysts with sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could be employed for challenging Suzuki, Heck, or Sonogashira couplings involving the this compound core. nbinno.com These reactions allow for the introduction of diverse aryl, alkyl, or alkynyl groups at the 3-position, paving the way for the synthesis of complex molecular libraries. nih.gov
Beyond palladium, catalysts based on more abundant and less expensive metals like copper, nickel, or iron are gaining traction. These systems represent a more sustainable approach to cross-coupling chemistry. The development of such catalysts for the functionalization of aryl bromides like this compound is an active and important area of research.
Exploration of New Reactivity Modes and Synthetic Applications
While cross-coupling reactions are well-established, ongoing research aims to discover new ways to utilize the reactivity of this compound. The interplay between the bromo, methoxy (B1213986), and benzoyl functional groups offers opportunities for novel synthetic applications.
One area of exploration is C-H functionalization, a strategy that aims to directly convert carbon-hydrogen bonds into new functional groups. researchgate.net This atom-economical approach could potentially be used to modify the aromatic rings of this compound in a regioselective manner, guided by the existing substituents. The carbonyl group itself can act as a directing group in certain transition-metal-catalyzed C-H activation reactions, enabling functionalization at the ortho positions.
Furthermore, the carbonyl group's reactivity can be exploited beyond simple reductions. For example, it can participate in multicomponent reactions or be transformed into other functional groups to build heterocyclic structures. The combination of the reactive carbonyl and the versatile bromo-substituent makes this compound a valuable building block for synthesizing complex molecules, including potential pharmaceutical intermediates and materials with unique photophysical properties. nbinno.com The continued exploration of its reactivity is key to uncovering new and valuable synthetic applications.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ / Base | C-C (Aryl-Aryl) |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃ / BINAP / Base | C-N (Aryl-Amine) |
| Carbonyl Reduction | Reducing Agent (e.g., NaBH₄) | - | C-H, O-H (Alcohol) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-4-methoxybenzophenone, and how can purity be validated?
- Methodological Answer : Synthesis typically involves bromination of 4-methoxybenzophenone derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimization includes adjusting reaction time, temperature (e.g., 0–25°C), and solvent polarity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Purity validation requires analytical techniques such as HPLC (≥95% purity) and NMR (e.g., ¹H NMR: δ 7.8–6.8 ppm for aromatic protons) .
Q. How should researchers handle safety and stability concerns during storage?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Use inert atmospheres (N₂/Ar) for hygroscopic batches. Safety protocols from SDS guidelines (e.g., GHS Revision 8) recommend PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Stability testing via accelerated aging (40°C/75% RH for 6 months) can predict shelf life .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution at the bromine site?
- Methodological Answer : The electron-withdrawing methoxy group at the 4-position directs nucleophilic attack (e.g., Suzuki coupling) to the bromine site via resonance stabilization. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model charge distribution, while kinetic studies (e.g., varying nucleophiles like amines) reveal rate dependencies. Contrast with 3-Bromo-4'-(ethylthio)benzophenone () shows steric hindrance from bulkier substituents reduces reactivity .
Q. How can contradictions in reported catalytic efficiencies for cross-coupling reactions be resolved?
- Methodological Answer : Discrepancies often arise from ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) or solvent effects (polar aprotic vs. ethers). Systematic studies should control variables like catalyst loading (1–5 mol%), base (K₂CO₃ vs. Cs₂CO₃), and temperature. Reproducibility requires strict moisture/oxygen exclusion (Schlenk techniques) .
Q. What spectroscopic techniques are most effective for characterizing degradation products?
- Methodological Answer : LC-MS/MS identifies hydrolyzed byproducts (e.g., 4-methoxybenzoic acid) with high sensitivity. FT-IR (1700–1600 cm⁻¹ for ketone C=O) and X-ray crystallography confirm structural integrity. Comparative studies with analogs (e.g., 3-Bromo-4'-(methylthio)benzophenone in ) highlight functional group stability .
Data Analysis and Application Questions
Q. How does this compound compare to its analogs in medicinal chemistry applications?
- Methodological Answer : Unlike 1-(3-Bromo-4-methoxyphenyl)ethanone (), the benzophenone backbone enhances π-stacking in enzyme inhibition assays (e.g., kinase targets). SAR studies show methoxy groups improve solubility (logP reduction by ~0.5 units) but may reduce membrane permeability. In vitro cytotoxicity screening (MTT assays) validates therapeutic potential .
Q. What role does this compound play in materials science, particularly polymer synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
